molecular formula C30H29N3O2 B6509231 ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901020-60-8

ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B6509231
CAS No.: 901020-60-8
M. Wt: 463.6 g/mol
InChI Key: BWCJHEUDXCLMHV-UHFFFAOYSA-N
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Description

The compound ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate features a fused pyrazoloquinoline core with distinct substituents:

  • A 4-tert-butylphenyl group at position 1, contributing steric bulk and lipophilicity.
  • A 4-methylphenyl group at position 3, offering moderate electron-donating effects.

Properties

IUPAC Name

ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O2/c1-6-35-29(34)21-11-16-26-24(17-21)28-25(18-31-26)27(20-9-7-19(2)8-10-20)32-33(28)23-14-12-22(13-15-23)30(3,4)5/h7-18H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCJHEUDXCLMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on anticancer properties, enzyme inhibition, and structure-activity relationships (SAR) based on available research findings.

Chemical Structure and Properties

The compound belongs to the pyrazoloquinoline family, characterized by a fused pyrazole and quinoline structure. The presence of bulky substituents such as tert-butyl and methyl groups may influence its biological activity by modulating interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-f]quinoline derivatives, including this compound.

  • In Vitro Studies : Research indicates that derivatives with similar structures exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds with GI50 values below 8 µM were identified in assays against cell lines such as ACHN (renal cancer), HCT-15 (colon cancer), and MM231 (breast cancer) .
  • Mechanism of Action : The compound's mechanism involves inhibition of topoisomerase I and II enzymes, crucial for DNA replication and transcription. Notably, certain derivatives demonstrated comparable inhibition patterns to established chemotherapeutics like etoposide .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression:

  • Topoisomerase Inhibition : this compound showed significant inhibitory effects on topoisomerase IIα at concentrations around 100 µM. This inhibition is critical as it can lead to DNA damage in rapidly dividing cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of the tert-butyl group at the para position significantly enhances cytotoxicity. Studies suggest that variations in substituents at different positions on the pyrazoloquinoline scaffold can lead to varying degrees of potency against cancer cell lines .

Case Studies

Several case studies provide insights into the practical applications and effectiveness of pyrazoloquinoline derivatives:

  • Case Study 1 : A derivative exhibited a GI50 value of less than 7 µM across multiple cancer cell lines, indicating robust anticancer activity. This study emphasized the importance of functional group positioning in enhancing biological efficacy .
  • Case Study 2 : A comparative analysis of various pyrazolo[4,3-f]quinoline derivatives revealed that specific modifications led to improved selectivity for kinase inhibition, further supporting the potential for these compounds in targeted cancer therapies .

Table 1: Cytotoxicity Data of Pyrazolo[4,3-f]quinoline Derivatives

Compound IDCell LineGI50 (µM)Topoisomerase IIα Inhibition
2ENUGC-3<7Strong
2PHCT-15<8Moderate
1MMM231<6Strong

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
Paratert-butylIncreased cytotoxicity
MetamethylModerate activity
OrthohalogenReduced activity

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate exhibit significant anticancer properties. The pyrazoloquinoline scaffold has been associated with the inhibition of various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed promising results against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrazoloquinoline derivatives. This compound has been evaluated for its efficacy against a range of bacterial strains. A case study revealed that this compound exhibited notable inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Neuroprotective properties have been attributed to pyrazoloquinoline compounds. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in OLED technology. Its ability to act as an electron transport layer has been explored in various studies, showing improved efficiency and stability in OLED devices .

Photovoltaic Cells

This compound has been investigated for its role in enhancing the performance of organic photovoltaic cells (OPVs). By incorporating this compound into the active layer of OPVs, researchers observed increased charge mobility and improved energy conversion efficiency .

Comparison with Similar Compounds

Substituent Variations at Position 8

The ethyl carboxylate group distinguishes the target compound from analogs with alternative substituents:

Compound Position 8 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound Ethyl carboxylate C30H29N3O2 ~463.58 Enhanced solubility, potential prodrug -
1-(3,4-Dimethylphenyl)-8-ethoxy analog Ethoxy C27H25N3O 407.5 Reduced polarity, lower molecular weight
8-Ethoxy-3-(4-fluorophenyl) analog Ethoxy C18H14FN3O 307.33 Fluorine enhances electronegativity

Key Insights :

  • The ethyl carboxylate in the target compound improves aqueous solubility compared to ethoxy analogs, critical for bioavailability .
  • Fluorine substitution (e.g., in the 4-fluorophenyl analog) may increase metabolic stability and target binding via electron-withdrawing effects .

Aryl Group Modifications at Positions 1 and 3

Variations in aryl substituents influence steric and electronic properties:

Compound Position 1 Substituent Position 3 Substituent Key Effects Reference
Target Compound 4-tert-Butylphenyl 4-Methylphenyl High lipophilicity; tert-butyl enhances membrane permeability -
1-(3,4-Dimethylphenyl) analog 3,4-Dimethylphenyl 4-Methylphenyl Increased steric hindrance; potential reduced target affinity
3-(4-Fluorophenyl) analog 4-Nitrophenyl 4-Fluorophenyl Fluorine improves metabolic stability; nitro group may confer reactivity

Key Insights :

  • The 4-tert-butylphenyl group in the target compound balances lipophilicity and bulk, whereas dimethylphenyl analogs (e.g., ) may hinder binding to planar active sites.
  • 4-Fluorophenyl groups (e.g., ) are common in drug design to block metabolic oxidation.

Core Structure Differences

The pyrazolo[4,3-c]quinoline core is distinct from related heterocycles:

Compound Core Structure Key Features Reference
Target Compound Pyrazolo[4,3-c]quinoline Fused tricyclic system; planar geometry -
Pyrazolo[3,4-d]pyrimidine analogs Pyrazolo-pyrimidine Smaller ring system; altered electronic distribution
Furo[2,3-c]quinoline derivatives Furoquinoline Oxygen-containing furan ring; different polarity

Key Insights :

  • Furoquinoline derivatives (e.g., ) exhibit altered solubility due to the oxygen atom but lack the pyrazole’s nitrogen-based reactivity.

Preparation Methods

Quinoline Precursor Synthesis

The quinoline backbone is constructed via the Conrad-Limpach or Friedländer condensation. Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a key intermediate, synthesized by reacting ethyl acetoacetate with o-aminobenzophenone derivatives under acidic conditions. Substituents at the 8-position (ester group) are introduced at this stage.

Table 1: Optimization of Quinoline Precursor Synthesis

ParameterOptimal ConditionYield (%)Reference
SolventEthanol78–82
CatalystConc. H₂SO₄
TemperatureReflux (78°C)
Reaction Time6–8 hours

Stepwise Synthesis of the Target Compound

Chlorination of Quinoline Intermediate

The 4-hydroxy group in ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is replaced with chlorine using phosphorus oxychloride (POCl₃). This step activates the quinoline for subsequent nucleophilic substitution with hydrazines.

Ethyl 4-hydroxyquinoline-3-carboxylate+POCl3refluxEthyl 4-chloroquinoline-3-carboxylate+H3PO4[2][5]\text{Ethyl 4-hydroxyquinoline-3-carboxylate} + \text{POCl}3 \xrightarrow{\text{reflux}} \text{Ethyl 4-chloroquinoline-3-carboxylate} + \text{H}3\text{PO}_4 \quad

Key Observations:

  • Excess POCl₃ (3–5 equivalents) ensures complete conversion.

  • Catalytic dimethylformamide (DMF) accelerates the reaction.

Hydrazine Condensation

The chlorinated quinoline reacts with 4-tert-butylphenylhydrazine and 4-methylphenylhydrazine in a sequential or one-pot process. The reaction proceeds via nucleophilic aromatic substitution, forming the pyrazole ring fused to the quinoline core.

Mechanistic Pathway:

  • Nucleophilic Attack: Hydrazine substitutes the 4-chloro group, forming a hydrazone intermediate.

  • Cyclization: Intramolecular dehydration closes the pyrazole ring, yielding the pyrazolo[4,3-c]quinoline scaffold.

Table 2: Optimization of Hydrazine Condensation

ParameterConditionYield (%)Reference
SolventToluene65–70
Temperature110–120°C
Hydrazine Equiv.1.2 (each substituent)

Alternative Cyclization Approaches

Reductive Cyclization of o-Nitrobenzylidene Derivatives

A less common method involves reductive cyclization of 4-acetyl-5-(2-nitrophenyl)pyrazole derivatives using hydrogen gas over palladium catalysts. This route is advantageous for introducing electron-withdrawing groups but requires stringent control of reduction conditions.

4-Acetyl-5-(2-nitrophenyl)pyrazoleH2,Pd/CEthanolPyrazolo[4,3-c]quinoline[5]\text{4-Acetyl-5-(2-nitrophenyl)pyrazole} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{Ethanol}} \text{Pyrazolo[4,3-c]quinoline} \quad

Challenges:

  • Over-reduction may lead to dihydroquinoline byproducts.

  • Limited applicability for bulky substituents (e.g., tert-butyl).

Vilsmeier–Haack Formylation

Formylation of 5-N-arylpyrazole derivatives using the Vilsmeier reagent (POCl₃ + DMF) followed by cyclization provides an alternative route. This method is suitable for introducing formyl groups at specific positions but is less efficient for ester-functionalized derivatives.

Post-Synthetic Modifications

Ester Hydrolysis and Functionalization

The ethyl ester at position 8 can be hydrolyzed to a carboxylic acid using aqueous NaOH, enabling further derivatization (e.g., amidation). However, this step is unnecessary for the target compound.

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: hexane/ethyl acetate 4:1) achieves >95% purity.

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.40 (s, 3H, methylphenyl), 4.40 (q, 2H, ester CH₂), 7.20–8.50 (m, aromatic protons).

    • MS (ESI): m/z 523.6 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost
Hydrazine Condensation65–70>95HighLow
Reductive Cyclization40–5085–90ModerateHigh
Vilsmeier–Haack55–6090–95LowModerate

Q & A

Q. What strategies mitigate poor aqueous solubility for in vivo pharmacokinetic studies?

  • Methodological Answer:
  • Formulation: Use PEG-400/water (70:30) or cyclodextrin complexes to achieve >1 mg/mL solubility.
  • Prodrug Design: Replace ethyl ester with phosphate ester (hydrolyzed in plasma) .

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